(4R)-2-phenylthiazolidine-4-carboxylic acid
Overview
Description
(4R)-2-phenylthiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body . For instance, lipoic acid, a compound with a similar structure, has been found to target histone deacetylases (HDACs), which play a crucial role in regulating gene expression .
Mode of Action
These interactions could lead to changes in the conformation or activity of the target molecules, thereby influencing various biological processes .
Biochemical Pathways
For example, α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is involved in numerous metabolic processes, including energy production, amino acid metabolism, and genetic modification .
Pharmacokinetics
Similar compounds, such as 4r-cembranoid, have been found to cross the blood-brain barrier and concentrate in the brain, suggesting potential neuroprotective effects .
Result of Action
Similar compounds have been found to exhibit neuroprotective activity, suggesting potential benefits in neurological disorders .
Action Environment
The action of (4R)-2-phenylthiazolidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect the stability of the compound and its interactions with target molecules. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-phenylthiazolidine-4-carboxylic acid typically involves the cyclization of cysteine derivatives with aromatic aldehydes. One common method is the reaction of L-cysteine with benzaldehyde under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
(4R)-2-phenylthiazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It serves as a model compound in studies of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with two carboxylic acid groups.
2-phenylthiazole: A structurally similar compound but with a different ring system.
Thiazolidine-4-carboxylic acid: Lacks the phenyl group but shares the thiazolidine ring and carboxylic acid functionality.
Uniqueness
(4R)-2-phenylthiazolidine-4-carboxylic acid is unique due to its chiral nature and the presence of both a phenyl group and a thiazolidine ring. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-IENPIDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451723 | |
Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196930-46-8 | |
Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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